1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

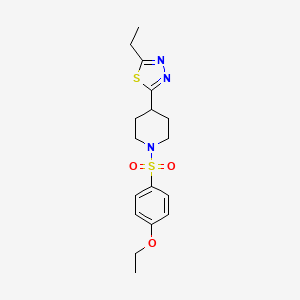

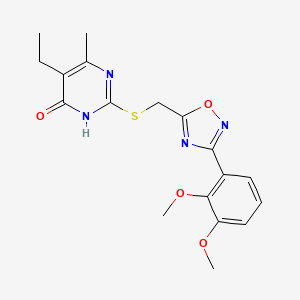

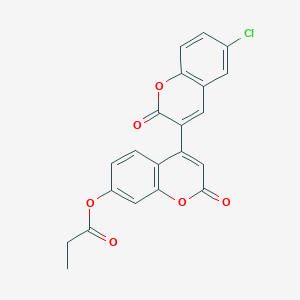

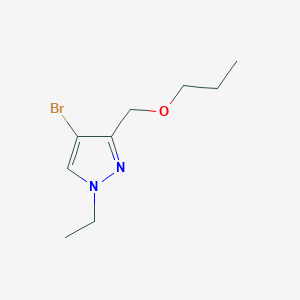

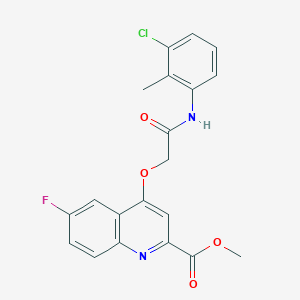

1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a complex structure. Let’s break down its components:

- 1H-pyrazole ring : The core structure consists of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.

- Butyl group (C4H9) : Attached to the pyrazole ring, the butyl group provides hydrophobic properties.

- Ethoxymethyl group (C3H7O) : The ethoxymethyl moiety contributes to solubility and reactivity.

- Sulfonyl chloride group (SO2Cl) : This functional group imparts reactivity and serves as a leaving group in chemical reactions.

Synthesis Analysis

The synthesis of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves several steps. While specific methods may vary, a common approach includes the following:

- Pyrazole Formation : Start by synthesizing the pyrazole ring, often through cyclization of appropriate precursors.

- Introduction of Butyl Group : Alkylate the pyrazole ring with butyl halide (e.g., butyl bromide or butyl chloride) to attach the butyl group.

- Ethoxymethylation : React the resulting compound with ethyl alcohol (ethanol) in the presence of a base to introduce the ethoxymethyl group.

- Sulfonylation : Finally, treat the ethoxymethyl-pyrazole intermediate with chlorosulfonic acid (SO2Cl) to form the sulfonyl chloride derivative.

Molecular Structure Analysis

The molecular structure of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride reveals its three-dimensional arrangement. X-ray crystallography or computational methods can provide insights into bond angles, torsion angles, and intermolecular interactions.

Chemical Reactions Analysis

- Hydrolysis : The compound can undergo hydrolysis, leading to the release of the sulfonyl chloride group and formation of the corresponding acid.

- Substitution Reactions : The sulfonyl chloride can participate in nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles (e.g., amines, alcohols).

- Base-Catalyzed Reactions : Ethoxymethyl cleavage can occur under basic conditions, yielding the corresponding alcohol and pyrazole.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the compound’s melting point to assess its stability and handling conditions.

- Solubility : Determine its solubility in various solvents (e.g., polar or nonpolar).

- Stability : Assess stability under different environmental conditions (e.g., temperature, humidity).

Safety And Hazards

- Toxicity : Evaluate the compound’s toxicity, especially considering the sulfonyl chloride group.

- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when working with this compound.

- Storage : Store in a cool, dry place away from incompatible materials.

Zukünftige Richtungen

- Biological Studies : Investigate potential biological activities (e.g., antimicrobial, anticancer) and target interactions.

- Synthetic Modifications : Explore derivatization strategies to enhance specific properties.

- Application Development : Consider applications in pharmaceuticals, materials, or catalysis.

Eigenschaften

IUPAC Name |

1-butyl-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-7-10(17(11,14)15)9(12-13)8-16-4-2/h7H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLYUWFOQPJGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)COCC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)

![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)